REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([Cl:11])[C:3]=1[CH2:4]Br.C([O-])(=[O:14])C.[Na+]>C(O)(=O)C>[Br:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([Cl:11])[C:3]=1[CH2:4][OH:14] |f:1.2|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(CBr)C(=CC(=C1)Cl)Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
Stir the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
Evaporate the mixture to a dry residue
|
Type
|
ADDITION
|
Details
|
Treat the residue with 200 mL of ethanol and 200 mL of 2N NaOH
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hr
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrate the cooled mixture to 50 mL
|
Type
|
EXTRACTION
|
Details
|
Extract the cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrate with Et2O
|
Type
|
CUSTOM
|
Details
|
Dry the
|
Type
|
EXTRACTION
|
Details
|
extract over anhydrous K2CO3
|
Type
|
CUSTOM
|
Details
|
evaporate it to a dry residue
|
Type
|
CUSTOM
|
Details
|
Recrystallize the residue from toluene-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(CO)C(=CC(=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |